3-Methyleneisobenzofuran-1(3H)-one
Overview
Description
Isobenzofuran-1(3H)-one compounds are a type of heterocyclic compound . They consist of fused benzene and furan rings . These compounds are often used in the synthesis of various complex structures .
Synthesis Analysis
One method of synthesizing isobenzofuran-1(3H)-one compounds involves the use of 1-Methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles . This catalyst allows for the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .Molecular Structure Analysis
The molecular structure of isobenzofuran-1(3H)-one compounds consists of fused benzene and furan rings .Chemical Reactions Analysis
Isobenzofuran-1(3H)-one compounds can be synthesized in the presence of a catalyst under thermal conditions and microwave irradiation . The catalyst can be easily separated by an external magnet and reused multiple times without significant loss of its activity .Scientific Research Applications
Synthesis and Chemical Applications
- Green Chemistry Synthesis: A study by Mola et al. (2012) introduced a green chemistry approach to synthesize isobenzofuran-1(3H)-ones using a K2CO3 catalyzed, solvent-free one-pot tandem aldol-lactonization reaction. This process is environmentally friendly and cost-effective (Mola et al., 2012).
- Crystal Structure Analysis: Franca et al. (2016) analyzed the crystal structure of a specific isobenzofuran-1(3H)-one derivative. Their research contributes to understanding the molecular structure and hydrogen bonding in these compounds (Franca et al., 2016).
- Synthesis and Rearrangement: Research by Mal et al. (2015) focused on the synthesis and rearrangement of 3-Isocyanophthalides, a category that includes 3-Methyleneisobenzofuran-1(3H)-one. Their work provides insights into non-toxic methods of synthesizing related compounds (Mal et al., 2015).
Molecular and Computational Studies
- Antioxidant Activities and Molecular Docking: A 2020 study by Yılmaz et al. examined the antioxidant activities of a novel phthalide derivative and investigated its DNA binding affinity and molecular docking properties, demonstrating potential biological activities (Yılmaz et al., 2020).
- Computational Analysis: Pires et al. (2016) conducted a study on keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives using NMR, IR, MS/MS, and molecular modeling, contributing to the understanding of chemical properties and behaviors of these compounds (Pires et al., 2016).
Synthesis of Derivatives and Related Compounds
- Divergent Synthesis: Du et al. (2022) developed a method for synthesizing isobenzofuran-1(3H)-one derivatives through an oxychalcogenation approach. This research expands the potential for creating a variety of derivatives with different properties (Du et al., 2022).
- Domino [Pd]-Catalysis: A study by Mahendar and Satyanarayana (2016) presented a [Pd]-catalyzed synthesis of isobenzofuran-1(3H)-ones. This method demonstrates a broad substrate scope and practical applications in pharmaceutical synthesis (Mahendar & Satyanarayana, 2016).
Future Directions
properties
IUPAC Name |
3-methylidene-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTLIIZTPVRRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434798 | |
Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyleneisobenzofuran-1(3H)-one | |
CAS RN |
3453-63-2 | |
Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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